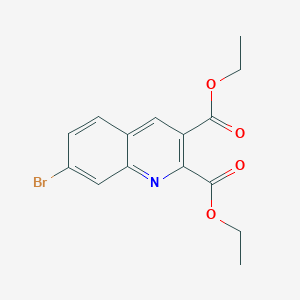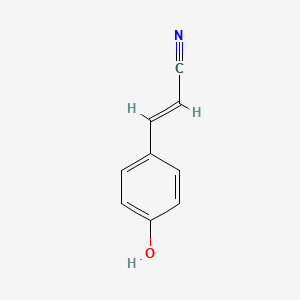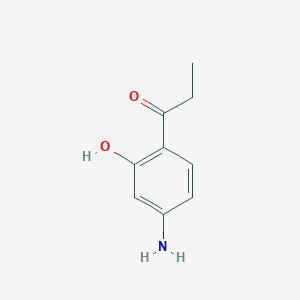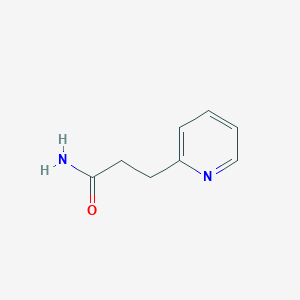
Diethyl 7-bromoquinoline-2,3-dicarboxylate
Descripción general
Descripción
Diethyl 7-bromoquinoline-2,3-dicarboxylate, also known as 7-Bromoquinoline-2,3-dicarboxylic acid diethyl ester, is a research chemical . It has a molecular weight of 352.18 and a molecular formula of C15H14BrNO4 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)C(=O)OCC . This indicates that the molecule contains a quinoline core with a bromine atom at the 7th position and two carboxylate ester groups at the 2nd and 3rd positions . Physical And Chemical Properties Analysis
This compound has a boiling point of 415.7 ℃ at 760 mmHg and a density of 1.456 g/cm^3 . It has a LogP value of 3.35070, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Potential Anti-Plasmodial Application
Diethyl 7-bromoquinoline-2,3-dicarboxylate is utilized in the synthesis of various compounds with potential medical applications. For instance, a study by Hostyn et al. (2005) demonstrates its use in synthesizing 7H-Indolo[2,3-c]quinoline, a compound showing promise as an antiplasmodial drug. This synthesis involves palladium-catalyzed reactions and yields a compound like Isoneocryptolepine, notable for its antiplasmodial properties (Hostyn et al., 2005).
Antimalarial Interest
Another study by Bourne et al. (2006) reports on the structure of compounds related to this compound, showing potential antimalarial activity. This study highlights the significance of specific molecular interactions, like hydrogen bonds and aromatic pi-pi stacking, in determining the efficacy of these compounds against malaria (Bourne, de Villiers, & Egan, 2006).
Application in Organic Synthesis
The compound is also essential in organic synthesis. A study by Jones & Jones (1973) discusses its use in condensing with dialkyl succinates and glutarates to create hydroxyquinoline derivatives. These derivatives are further used to synthesize quinones, which are crucial in organic chemistry (Jones & Jones, 1973).
Role in Pyrroloisoquinoline Synthesis
Yavari et al. (2006) report the reaction of isoquinoline with ethyl bromopyruvate to produce pyrroloisoquinoline compounds, signifying the role of this compound in the synthesis of complex organic molecules (Yavari, Hossaini, & Sabbaghan, 2006).
Safety and Hazards
This compound is classified as causing serious eye damage (H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound are P264+P265 (wash hands and skin thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P354+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P317 (Get medical help) .
Propiedades
IUPAC Name |
diethyl 7-bromoquinoline-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-3-20-14(18)11-7-9-5-6-10(16)8-12(9)17-13(11)15(19)21-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIQBJPCMUMTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588870 | |
| Record name | Diethyl 7-bromoquinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
892874-41-8 | |
| Record name | 2,3-Diethyl 7-bromo-2,3-quinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892874-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 7-bromoquinoline-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 892874-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid](/img/structure/B3031883.png)






![2-[(Pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B3031895.png)

